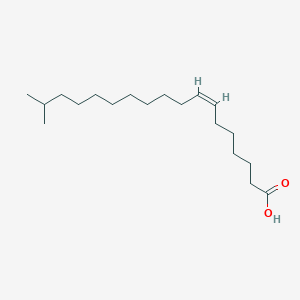

17-methyl-7Z-octadecenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17-methyl-7Z-octadecenoic acid is a long-chain fatty acid.

科学研究应用

2.1. Nutritional Research

Research indicates that fatty acids like 17-methyl-7Z-octadecenoic acid may play a role in human nutrition and health. They are essential components of cell membranes and can influence metabolic pathways. Studies have shown that certain fatty acids can modulate inflammation and oxidative stress, which are critical factors in chronic diseases .

2.2. Pharmacological Applications

The compound has been investigated for its potential therapeutic effects. For instance, fatty acids are known to affect cell signaling pathways involved in cancer progression. Some studies suggest that specific fatty acids can enhance the efficacy of chemotherapeutic agents when used in combination treatments .

3.1. Bioremediation

Fatty acids, including this compound, can be utilized in bioremediation processes to degrade environmental pollutants. Their unique structures may enhance microbial degradation capabilities, making them suitable for cleaning contaminated sites .

3.2. Ecotoxicology

Research into the ecotoxicological effects of fatty acids has revealed their potential impact on aquatic organisms. Understanding how compounds like this compound interact with marine ecosystems is crucial for assessing environmental health and safety .

Case Studies

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 17-methyl-7Z-octadecenoic acid, and how should experimental protocols be documented to ensure reproducibility?

- Answer : Synthesis typically involves multi-step organic reactions, such as Wittig olefination or enzymatic desaturation, to introduce the methyl group and cis-configured double bond. Key steps (e.g., stereoselective formation of the 7Z configuration) must be explicitly described in the experimental section, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography). For reproducibility, detailed characterization data (NMR, MS) for intermediates and final products should be included in the main text or supporting information, adhering to guidelines for reporting synthetic procedures .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the Z-configuration of the double bond (e.g., coupling constants in 1H NMR) and methyl group position. Mass spectrometry (MS) should verify molecular weight, while infrared (IR) spectroscopy can confirm carboxylic acid functionality. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. All spectral data must be curated and cross-referenced with existing databases to ensure accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Due to its carboxylic acid group, use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste should be neutralized before disposal, and spill protocols must align with institutional hazardous material guidelines. Safety Data Sheets (SDS) for structurally similar fatty acids (e.g., heptadecanoic acid) provide a template for risk mitigation .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved through systematic data analysis?

- Answer : Contradictions may arise from variations in experimental models (e.g., cell lines vs. in vivo systems) or impurities. Conduct a meta-analysis comparing studies under standardized conditions (e.g., dose, exposure time). Use multivariate regression to identify confounding variables (e.g., lipid solubility, metabolic stability). Ensure metadata (e.g., sample preparation, assay type) are rigorously documented to enable cross-study validation .

Q. What experimental strategies can elucidate the metabolic stability of this compound in biological systems?

- Answer : Isotope-labeled (e.g., 13C or 2H) analogs can track metabolic pathways via mass spectrometry. In vitro assays using liver microsomes or hepatocytes assess oxidation and β-oxidation rates. For in vivo studies, combine stable isotope tracing with lipidomics to quantify metabolites. Control for dietary lipid intake in animal models to isolate endogenous effects .

Q. How can computational modeling predict the physicochemical properties of this compound, and what limitations exist?

- Answer : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., for oxidation susceptibility) and logP values for lipid solubility. Molecular dynamics simulations model membrane interactions. However, predictions may fail for stereochemical effects (e.g., cis-double bond conformation) or solvent-specific behavior. Validate models with experimental data (e.g., X-ray crystallography for molecular packing) .

Q. Methodological Best Practices

Q. How should researchers design experiments to investigate the role of this compound in lipid signaling pathways?

- Answer : Use lipidomics platforms (LC-MS/MS) to quantify endogenous levels in tissues. Pair this with gene knockout models (e.g., CRISPR/Cas9) to identify enzymes involved in biosynthesis or degradation. Dose-response studies should include both physiological and supraphysiological concentrations to assess signaling thresholds .

Q. What are the key considerations for integrating this compound into multi-omics studies?

- Answer : Align lipidomic data with transcriptomic/proteomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Normalize data to total lipid content or housekeeping lipids (e.g., cholesterol). Metadata must include extraction protocols (e.g., Folch vs. Bligh-Dyer methods), as these significantly impact lipid recovery .

属性

分子式 |

C19H36O2 |

|---|---|

分子量 |

296.5 g/mol |

IUPAC 名称 |

(Z)-17-methyloctadec-7-enoic acid |

InChI |

InChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h5,7,18H,3-4,6,8-17H2,1-2H3,(H,20,21)/b7-5- |

InChI 键 |

GXUFWRIBHGDWJE-ALCCZGGFSA-N |

手性 SMILES |

CC(C)CCCCCCCC/C=C\CCCCCC(=O)O |

规范 SMILES |

CC(C)CCCCCCCCC=CCCCCCC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。